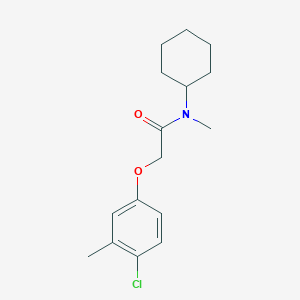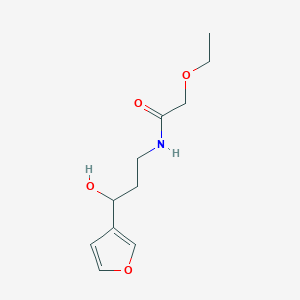![molecular formula C25H23NO7S B2520573 Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(methoxycarbonyl)benzamido)-4-methylthiophene-3-carboxylate CAS No. 476365-80-7](/img/structure/B2520573.png)
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(methoxycarbonyl)benzamido)-4-methylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(methoxycarbonyl)benzamido)-4-methylthiophene-3-carboxylate, is a complex organic molecule that appears to be related to a family of compounds synthesized for various chemical and pharmacological studies. Although the specific compound is not directly mentioned in the provided papers, the related compounds synthesized in these studies offer insights into the potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related thiazole derivatives has been reported in the literature. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was achieved through the cyclization of thioamide with 2-chloroacetoacetate, yielding a process efficiency above 60% . Similarly, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives were synthesized by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives in an ethanol/triethylamine solution at room temperature . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), and mass spectrometry (MS) . These techniques are essential for determining the molecular structure and confirming the identity of complex organic compounds. The molecular structure of the compound would likely be analyzed using similar methods to ensure the correct synthesis and to understand its chemical behavior.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of the specific compound . However, they do provide insights into the reactivity of similar compounds. For example, the photochemical reaction between ethyl 2-iodothiazole-5-carboxylate and benzene derivatives resulted in various substituted isothiazole carboxylates with interesting photophysical properties . These findings suggest that the compound may also participate in photochemical reactions, potentially leading to new derivatives with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, particularly their photophysical properties and their ability to act as singlet-oxygen sensitizers . The absorptions and fluorescence emissions of these compounds were attributed to π→π* transitions, indicating the potential for the compound to exhibit similar properties. The physical properties such as solubility, melting point, and stability would also be of interest in a comprehensive analysis of the compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
1. Antimicrobial and Anti-inflammatory Properties
Research has synthesized novel compounds derived from visnaginone and khellinone, showcasing significant antimicrobial and anti-inflammatory activities. These activities are attributed to the structural features of the compounds, including the ethoxycarbonyl group, which plays a crucial role in their biological efficacy (Abu-Hashem et al., 2020).
2. Antimicrobial Activities of Triazole Derivatives
Another study focused on the synthesis of 1,2,4-triazole derivatives, highlighting their antimicrobial properties. The specific structural modifications, including the presence of ethoxycarbonylhydrazones, contribute to their effectiveness against various microorganisms (Bektaş et al., 2007).
3. Anti-Juvenile Hormone Activity
A series of ethyl benzoates, including compounds with structural similarities to the mentioned chemical, was synthesized and tested for their activity against juvenile hormone, indicating potential applications in pest control and agricultural research (Furuta et al., 2006).
Crystal Structure and Synthesis Techniques
1. Crystal Structure Analysis
Studies involving crystal structure analysis of related compounds provide insights into the molecular configuration, hydrogen bonding, and packing in crystals. These findings are crucial for understanding the physicochemical properties and reactivity of similar compounds (Yeong et al., 2018).
2. Novel Synthesis Approaches
Research on solid-phase synthesis techniques and the development of novel anchoring linkages for peptide amides showcases the versatility and applicability of compounds with similar structures in facilitating the synthesis of biologically active peptides (Albericio & Bárány, 2009).
Eigenschaften
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxycarbonylbenzoyl)amino]-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO7S/c1-4-31-25(29)21-14(2)20(12-15-5-10-18-19(11-15)33-13-32-18)34-23(21)26-22(27)16-6-8-17(9-7-16)24(28)30-3/h5-11H,4,12-13H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHUHWIYEGVDPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(methoxycarbonyl)benzamido)-4-methylthiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2520492.png)
![7-(2-Chloropropanoyl)-1,3,4,5,5a,6,8,8a-octahydropyrrolo[3,4-b]azepin-2-one](/img/structure/B2520493.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B2520494.png)


![2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate](/img/structure/B2520500.png)

![(Z)-8-(4-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2520504.png)



![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((2-phenylthiazol-4-yl)methyl)acetamide](/img/structure/B2520511.png)
![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2520512.png)